
6-Bromo-1,1-dioxothiochroman-4-one
Overview
Description
6-Bromo-1,1-dioxothiochroman-4-one (6-Br-DTC) is a thiochromanone compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. 6-Br-DTC has been found to have a variety of biochemical and physiological effects, as well as numerous advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodologies : The synthesis of 6-Bromo-1,1-dioxothiochroman-4-one and related compounds often involves the use of bromo (methoxymethyl)arenes under specific conditions. Such methodologies are crucial for preparing various derivatives used in research and industrial applications (Khanapure & Biehl, 1990).
One-pot Synthesis : Innovations in synthesis include a one-pot approach, which is more efficient and environmentally friendly compared to traditional methods. This approach minimizes resource consumption and pollution (Zhou et al., 2013).
Regioselective Synthesis : The ability to control the regiochemistry in the synthesis of polysaccharide derivatives, including those similar to 6-Bromo-1,1-dioxothiochroman-4-one, significantly impacts properties like solubility and optical behavior (Fox & Edgar, 2011).
Applications in Photoprotection and Crosslinking
Photolabile Protecting Group : Compounds similar to 6-Bromo-1,1-dioxothiochroman-4-one have been used as photolabile protecting groups for aldehydes and ketones, demonstrating potential in light-sensitive applications (Lu et al., 2003).
Nucleic Acid Crosslinking : Some derivatives have shown promise in crosslinking nucleic acids, offering potential applications in genetic research and molecular biology (Summerton & Bartlett, 1978).
Chemical Reactivity and Synthesis of Complex Structures
Synthesis of Complex Molecules : The reactivity of such compounds facilitates the construction of complex molecular structures, including natural product derivatives and heterocycles, important in various fields of chemistry (Greshock & Funk, 2002).
Versatile Reactivity : Its versatility in chemical reactions makes it a valuable compound in the synthesis of a wide range of chemical structures, from simple to highly complex molecular architectures.
Mechanism of Action
Result of Action
- Molecular and Cellular Effects:
- Given its structure, the compound may scavenge free radicals, protecting cells from oxidative damage. Some derivatives of this compound have demonstrated antiangiogenic effects against proangiogenic cytokines . Investigate its impact on cancer cell viability (e.g., HEP3BPN 11, MDA 453, HL 60). Molecular docking studies can provide insights into its binding sites and potential interactions .
properties
IUPAC Name |
6-bromo-1,1-dioxo-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDGASJWZBLPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,1-dioxothiochroman-4-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoroethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1519319.png)
![2-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1519321.png)

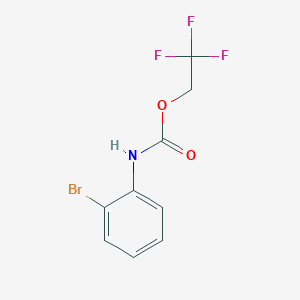
![tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519327.png)
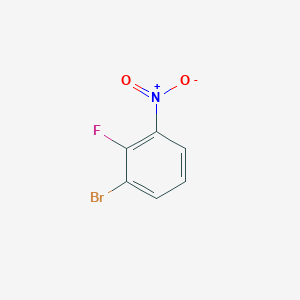
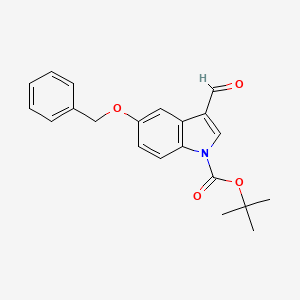

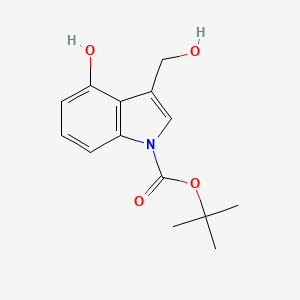
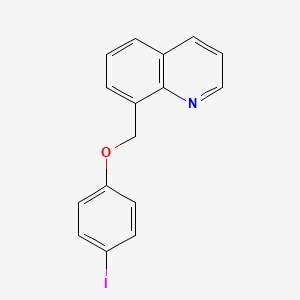

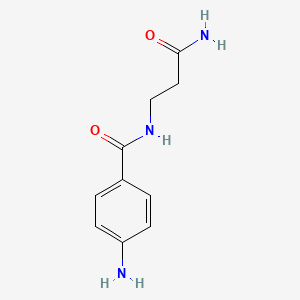
![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1519338.png)